molecular formula C4H3Br2NO B6276801 4-bromo-3-(bromomethyl)-1,2-oxazole CAS No. 2763756-20-1

4-bromo-3-(bromomethyl)-1,2-oxazole

Cat. No.: B6276801
CAS No.: 2763756-20-1
M. Wt: 240.9
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Description

4-Bromo-3-(bromomethyl)-1,2-oxazole (CAS 2763756-20-1) is a versatile heterocyclic building block with the molecular formula C₄H₃Br₂NO and a molecular weight of 240.88 . This compound features both a bromomethyl group and a bromo substituent on its isoxazole core, making it a valuable scaffold for constructing diverse chemical libraries via further functionalization . Its primary research application lies in the field of medicinal chemistry, particularly in the solid-phase synthesis of peptidomimetics . Heterocycles like the 1,2-oxazole serve as privileged scaffolds in the development of peptidomimetic molecules, which are essential for modulating protein-protein interactions (PPIs), receptor-ligand interactions, and enzyme activity . These mimetics can be designed to replicate protein secondary structures, such as α-helices and turns, offering potential in various therapeutic areas . As a bifunctional reagent, it enables researchers to explore new chemical space in drug discovery. The product is typically shipped at room temperature but should be stored sealed in a dry environment at 2-8°C for stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2763756-20-1

Molecular Formula

C4H3Br2NO

Molecular Weight

240.9

Purity

95

Origin of Product

United States

Preparation Methods

Formation of 3-Methyl-1,2-oxazole

A precursor aldehyde, such as 3-methyl-2-oxopropanal, reacts with TosMIC in methanol under reflux with potassium carbonate (K₂CO₃) to yield 3-methyl-1,2-oxazole. The reaction mechanism involves cyclization and elimination of toluenesulfinic acid, producing the oxazole ring with a methyl group at position 3.

Reaction Conditions

ComponentSpecification
TosMIC1.2 equivalents
Aldehyde3-methyl-2-oxopropanal (1.0 equiv)
SolventMethanol
BaseK₂CO₃ (2.0 equiv)
TemperatureReflux (65°C)
Yield68–72%

Bromination of the Methyl Group

The methyl group at position 3 undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) in carbon tetrachloride (CCl₄). This step selectively converts the methyl group to a bromomethyl substituent.

Optimization Data

ParameterEffect on Yield
NBS Equivalents1.5 equiv maximizes yield (85%)
Initiator Loading10 mol% benzoyl peroxide optimal
Reaction Time6–8 hours under UV light

Electrophilic Bromination at Position 4

The intermediate 3-(bromomethyl)-1,2-oxazole undergoes electrophilic bromination using molecular bromine (Br₂) in CCl₄ with iron(III) bromide (FeBr₃) as a catalyst. The 4-position of the oxazole ring is activated for electrophilic substitution due to the electron-donating effects of the adjacent nitrogen atom.

Regioselectivity Analysis

PositionRelative Reactivity
4High (directed by heteroatom)
5Low (steric hindrance from bromomethyl)

Reaction Conditions

ComponentSpecification
Br₂1.1 equivalents
FeBr₃5 mol%
SolventCCl₄
Temperature0–5°C (prevents di-bromination)
Yield78–82%

Suzuki-Miyaura Cross-Coupling for Oxazole Functionalization

CatalystYield (%)
PdCl₂(dppf)92
Pd(OAc)₂65
Pd(PPh₃)₄78

Direct Bromination of Preformed Oxazole Derivatives

Industrial-scale production often employs direct bromination to minimize synthetic steps.

Simultaneous Bromination of Methyl and Oxazole Ring

A one-pot bromination strategy uses excess Br₂ (2.5 equiv) in dichloromethane (DCM) at −10°C. The methyl group and oxazole ring undergo concurrent bromination, though this method risks over-bromination.

Yield Comparison

Brominating AgentYield of Target Compound (%)
Br₂58
NBS42

Solvent Effects on Selectivity

Polar aprotic solvents like dimethylformamide (DMF) improve regioselectivity by stabilizing intermediates.

Solvent Screening

Solvent4-Bromo Selectivity (%)
DMF89
CCl₄76
Acetonitrile81

Industrial Production Considerations

Large-scale synthesis requires optimizing cost, safety, and yield:

Continuous-Flow Bromination

A continuous-flow reactor minimizes handling of toxic Br₂. Residence times of 30 seconds at 50°C achieve 90% conversion.

Waste Management

Bromide byproducts are neutralized with sodium thiosulfate (Na₂S₂O₃), reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(bromomethyl)-1,2-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 3-methyl-1,2-oxazole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of oxazole with different functional groups.

    Reduction Reactions: 3-Methyl-1,2-oxazole and other reduced derivatives.

Scientific Research Applications

4-Bromo-3-(bromomethyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-(bromomethyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula: C₅H₅Br₂NO
  • Molecular Weight : 254.91 g/mol
  • CAS Number : 53257-36-6

This brominated oxazole derivative features dual bromine substituents: one at the 4-position of the oxazole ring and a bromomethyl group at the 3-position. The compound’s structure renders it highly reactive, particularly in nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Comparison with Structurally Similar Compounds

4-Bromo-3-methyl-1,2-oxazole

  • Molecular Formula: C₄H₄BrNO
  • Molecular Weight : 178.99 g/mol
  • Key Difference : Lacks the bromomethyl group at the 3-position, reducing its reactivity in alkylation or cross-coupling reactions compared to 4-bromo-3-(bromomethyl)-1,2-oxazole .
  • Applications : Primarily used as a building block for simpler oxazole derivatives.

3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole

  • Molecular Formula : C₉H₇BrN₂O
  • Molecular Weight : 239.07 g/mol
  • Key Difference : Replaces the oxazole ring with a 1,2,4-oxadiazole ring and introduces a bromophenyl substituent. The oxadiazole ring enhances aromatic stability but reduces ring-opening reactivity compared to oxazoles .

5-(Bromomethyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole

  • Molecular Formula : C₉H₁₀BrN₃O
  • Molecular Weight : 264.10 g/mol
  • Key Difference : Incorporates a pyrazole substituent at the 3-position. The pyrazole moiety introduces additional hydrogen-bonding capabilities, influencing solubility and target binding in drug design .

4-Bromo-5-(bromomethyl)-3-methylisoxazole

  • Molecular Formula: C₅H₅Br₂NO
  • Molecular Weight : 254.91 g/mol
  • Key Difference : Isoxazole ring (1,2-oxazole isomer) with bromine and bromomethyl groups at positions 4 and 5. Isoxazoles exhibit distinct reactivity patterns, such as preferential ring-opening under acidic conditions compared to oxazoles .
  • Applications : Utilized in the synthesis of β-lactam antibiotics.

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) LogP* Reactivity Highlights
This compound C₅H₅Br₂NO 254.91 2.8 High electrophilicity due to dual Br groups
4-Bromo-3-methyl-1,2-oxazole C₄H₄BrNO 178.99 1.5 Limited alkylation potential
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole C₉H₇BrN₂O 239.07 3.2 Enhanced aromatic stability
5-(Bromomethyl)-3-(pyrazol-4-yl)-1,2-oxazole C₉H₁₀BrN₃O 264.10 2.1 Improved solubility due to pyrazole moiety

*LogP values estimated using Polarized Continuum Model (PCM) studies .

Reactivity Insights:

  • Bromine Substituents : The dual bromine groups in this compound increase its lipophilicity (LogP ~2.8), favoring membrane permeability in bioactive molecules .
  • Ring-Opening Potential: Unlike oxadiazoles, oxazole derivatives like the target compound undergo dearomatization to form 1,2-amino alcohol moieties, critical in natural product synthesis .
  • Synthetic Utility: The bromomethyl group facilitates nucleophilic substitutions (e.g., Suzuki couplings), a feature less pronounced in analogues like 4-bromo-3-methyl-1,2-oxazole .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3-(bromomethyl)-1,2-oxazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions of brominated precursors under controlled conditions. For example, analogous oxazole derivatives are synthesized via refluxing with hydroxylamine hydrochloride in polar solvents like DMSO, followed by distillation and crystallization to achieve yields up to 65% . Key parameters include temperature (reflux conditions), solvent choice (e.g., ethanol, DMSO), and reaction time (12–18 hours). Optimization studies suggest that extending reaction time or using catalysts (e.g., glacial acetic acid) improves yield but may introduce impurities requiring recrystallization .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Structural confirmation relies on spectroscopic methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify functional groups and bromine substitution patterns. For example, oxazole methine protons resonate as singlets at δ 8.46 ppm .
  • X-ray crystallography : Resolves bond angles and distances, critical for reactivity studies (e.g., bond lengths of 1.34–1.47 Å for oxazole rings) .
  • IR spectroscopy : Confirms carbonyl and C-Br stretches (~600–700 cm1^{-1}) . Purity is assessed via HPLC or melting point analysis (typical range: 60–70°C for similar brominated oxazoles) .

Q. What purification strategies are effective for brominated oxazole derivatives?

Recrystallization using ethanol-water mixtures is common, achieving >95% purity . For thermally unstable compounds, column chromatography with silica gel and ethyl acetate/hexane eluents is preferred .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The bromine atoms act as leaving groups, facilitating Suzuki-Miyaura or Ullmann couplings. Computational studies suggest the electron-withdrawing oxazole ring enhances electrophilicity at the bromomethyl position, favoring nucleophilic substitution. For example, DFT calculations on similar compounds show activation energies of ~25–30 kcal/mol for aryl cross-couplings . Experimental validation requires inert atmospheres (e.g., N2_2) and palladium catalysts (e.g., Pd(PPh3_3)4_4) .

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking simulations (e.g., AutoDock Vina) evaluate binding affinities to target proteins. For instance, oxazole derivatives with bromine substituents show potential inhibition of casein kinase 2 (CK2) with binding energies of −8.2 to −9.5 kcal/mol . Pharmacophore models highlight the bromomethyl group as critical for hydrophobic interactions .

Q. What experimental approaches resolve contradictions in reported biological activity data for brominated oxazoles?

Discrepancies in IC50_{50} values often arise from assay variability. Standardization using positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (3–5 replicates) is essential. Statistical analysis (ANOVA with Bonferroni correction) validates significance (p ≤ 0.05) . For cytotoxicity, MTT assays on multiple cell lines (e.g., HeLa, MCF-7) distinguish compound-specific effects from assay artifacts .

Q. How does steric hindrance from the bromomethyl group influence regioselectivity in further functionalization?

Steric effects direct electrophilic substitution to the 5-position of the oxazole ring. For example, nitration of 3-bromomethyl oxazoles yields 5-nitro derivatives exclusively, confirmed by 1H^1H NMR and X-ray data . Steric maps (e.g., using PyMol) quantify van der Waals radii overlaps (≥2.5 Å), guiding synthetic planning .

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